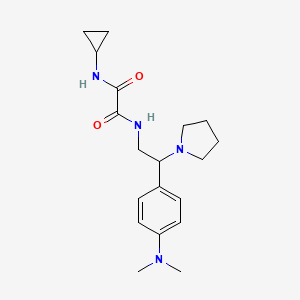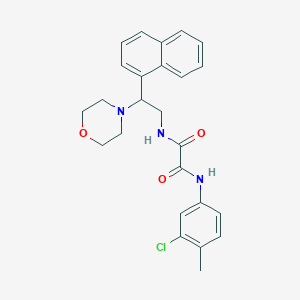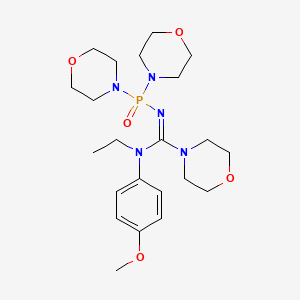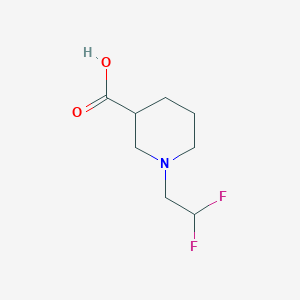
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H . This indicates that the molecule consists of a piperidine ring with a 2,2-difluoroethyl group and a carboxylic acid group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.65 .科学的研究の応用
Structural and Spectroscopic Analysis
Diastereomeric Complex Studies : Research on the structural and spectroscopic properties of diastereomeric complexes involving piperidine-3-carboxylic acid derivatives has been conducted. These studies include X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, providing insights into the molecular configurations and interactions within these complexes (Bartoszak-Adamska et al., 2011).
Spectroscopic and Theoretical Studies : Further investigations into the spectroscopic characteristics and theoretical models of piperidinium-3-carboxylic acid complexes have been performed, highlighting the chemical shifts and vibrational spectra, which are crucial for understanding molecular interactions and properties (Anioła et al., 2016).
Catalytic and Synthetic Applications
Catalyst Development : Piperidine-carboxylic acid functionalized nanoparticles have been developed and utilized as catalysts in the synthesis of various organic compounds, demonstrating the potential of these acid derivatives in enhancing chemical reactions and processes (Ghorbani‐Choghamarani & Azadi, 2015).
Synthetic Applications : The use of piperidine-carboxylic acid derivatives in the synthesis of complex organic molecules, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been researched, showcasing the versatility of these compounds in organic synthesis (Zheng Rui, 2010).
Anticancer Agent Synthesis
- Anticancer Compound Synthesis : Studies on the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety have been conducted, aiming to evaluate their potential as anticancer agents. This research highlights the application of piperidine-3-carboxylic acid derivatives in developing novel therapeutic agents (Rehman et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry .
特性
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-2-6(4-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZSUTLPFPVMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)
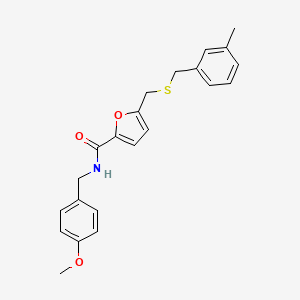
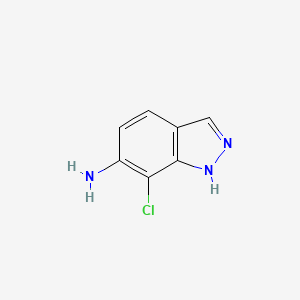
![2-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methoxybenzamide](/img/structure/B2441498.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
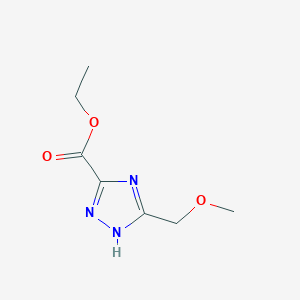
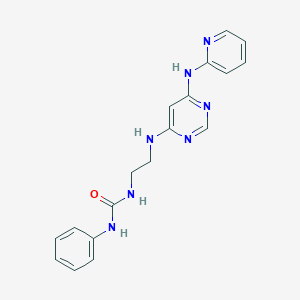
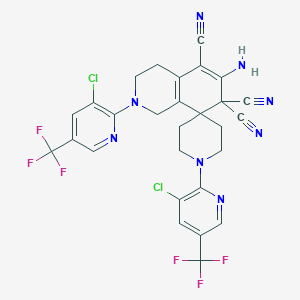
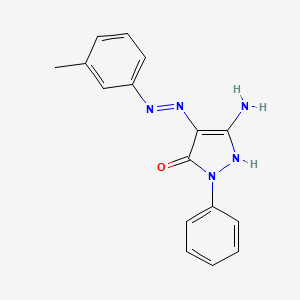
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
